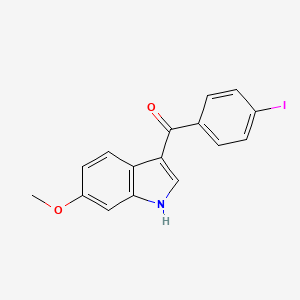
(4-iodophenyl)-(6-methoxy-1H-indol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl)(6-methoxy-1H-indol-3-yl)methanone typically involves the following steps:
Iodination: : The starting material, 4-iodobenzaldehyde, undergoes iodination to introduce the iodine atom at the para position.
Condensation: : The iodinated benzaldehyde is then condensed with 6-methoxyindole in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
化学反应分析
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: : The iodine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Alkylated or arylated derivatives
科学研究应用
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which (4-iodophenyl)(6-methoxy-1H-indol-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
相似化合物的比较
(4-Iodophenyl)(6-methoxy-1H-indol-3-yl)methanone: is similar to other indole derivatives, such as (4-bromophenyl)(6-methoxy-1H-indol-3-yl)methanone and (4-chlorophenyl)(6-methoxy-1H-indol-3-yl)methanone . its unique iodine atom imparts distinct chemical and biological properties, making it a valuable compound for research and applications.
List of Similar Compounds
(4-bromophenyl)(6-methoxy-1H-indol-3-yl)methanone
(4-chlorophenyl)(6-methoxy-1H-indol-3-yl)methanone
(4-fluorophenyl)(6-methoxy-1H-indol-3-yl)methanone
属性
分子式 |
C16H12INO2 |
|---|---|
分子量 |
377.18 g/mol |
IUPAC 名称 |
(4-iodophenyl)-(6-methoxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO2/c1-20-12-6-7-13-14(9-18-15(13)8-12)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3 |
InChI 键 |
OMYFFBOJGUUUAZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


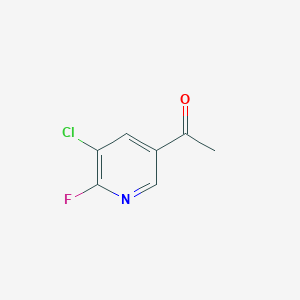

![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
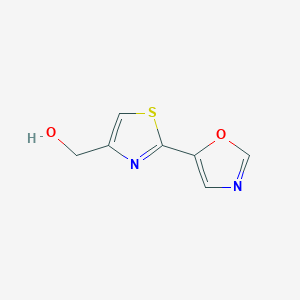
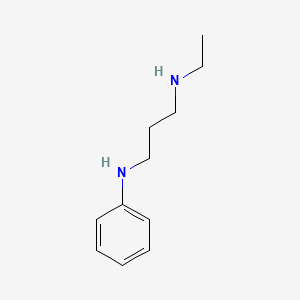
![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
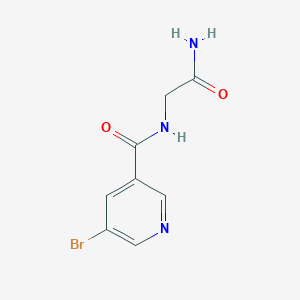
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

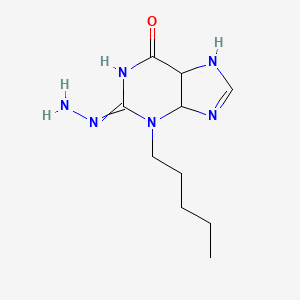

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)
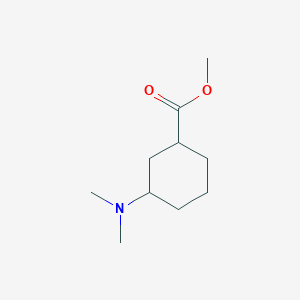
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)
